molecular formula C13H15NO2 B1416669 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone CAS No. 915917-10-1

1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone

Cat. No. B1416669
M. Wt: 217.26 g/mol
InChI Key: QYTHXNOXCIMWCU-UHFFFAOYSA-N
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Description

“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a compound with the CAS Number 915917-10-1. It has a molecular weight of 217.27 and its IUPAC name is 1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is represented by the linear formula C13H15NO2 . The InChI code for this compound is 1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a solid substance at room temperature . It has a molecular weight of 217.27 .

Scientific Research Applications

Structural and Computational Studies

Indole derivatives, similar in structure to the target compound, have been characterized using advanced techniques such as FTIR, UV-Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction methods. The geometries of these compounds were optimized using density functional theory (DFT), and their electronic spectra were calculated by TDDFT method, indicating a general agreement between predicted bond lengths, angles, and X-ray crystal structure data (Nycz et al., 2010).

Antimicrobial Activity

Several novel indole-based compounds have shown significant antimicrobial activity, synthesized from various indole precursors. These compounds have been tested for their antibacterial and antifungal properties, indicating potential applications in developing new antimicrobial agents (Nagarapu & Pingili, 2014).

Anti-inflammatory Agents

Research into indole derivatives for their anti-inflammatory properties has led to the synthesis of compounds evaluated in vivo for their efficacy. Such studies underline the therapeutic potential of indole derivatives in treating inflammation-related disorders (Rehman, Saini, & Kumar, 2022).

Catalyst in Chemical Synthesis

Indole derivatives have been utilized as efficient catalysts in chemical syntheses, offering advantages like generality, short reaction time, simple experiment and work-up procedures, and excellent yields. This highlights their role in facilitating diverse chemical reactions (Mosslemin & Movahhed, 2012).

Antitubercular Agents

Expanding on the medicinal applications, certain indole derivatives have been designed and synthesized as potential antitubercular agents, showing promising in vitro activity against Mycobacterium tuberculosis. This research direction emphasizes the role of indole derivatives in addressing global health challenges like tuberculosis (Sharma et al., 2019).

Future Directions

Indole derivatives have been found to possess diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTHXNOXCIMWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654833
Record name 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone

CAS RN

915917-10-1
Record name 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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